N-(benzo[d][1,3]dioxol-5-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide
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Overview
Description
N-(benzo[d][1,3]dioxol-5-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide is a synthetic organic compound characterized by its unique structure, which includes a benzo[d][1,3]dioxole moiety and a pyrazole ring. This compound has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of Action
Similar compounds bearing the benzo[d][1,3]dioxol-5-yl moiety have been reported to exhibit activity against various cancer cell lines . These compounds are designed based on the activity of indoles against cancer cell lines .
Mode of Action
It has been suggested that similar compounds cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . This suggests that the compound may interact with its targets to disrupt normal cell cycle progression and promote programmed cell death.
Biochemical Pathways
It is known that similar compounds can modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure . This can lead to mitotic blockade and cell apoptosis, which are key mechanisms in the action of many anticancer agents .
Result of Action
Similar compounds have been reported to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . This suggests that the compound may have similar effects, leading to the inhibition of cancer cell proliferation and promotion of cell death.
Biochemical Analysis
Biochemical Properties
N-(benzo[d][1,3]dioxol-5-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide has been found to interact with a variety of enzymes and proteins. For instance, it has been associated with potent cyclooxygenase inhibitors, antioxidants, anti-inflammatory agents, analgesic, anti-microbial, anti-tubercular, antiviral, schistosomiasis, anti-platelet and anti-tumoral activities . The nature of these interactions is complex and may involve binding to active sites or allosteric sites, leading to changes in the function of the target molecules .
Cellular Effects
At the cellular level, this compound has been shown to have significant effects. It has been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been associated with cell cycle arrest at the S phase and induced apoptosis in certain cancer cells .
Molecular Mechanism
The molecular mechanism of action of this compound is complex and multifaceted. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it has been found to cause cell cycle arrest at the S phase and induce apoptosis in certain cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies . For instance, it has been found to undergo a multi-step thermal decomposition process with a total mass loss of 83.2%, including water content loss .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses . For example, in vivo experiments revealed that five doses of a similar compound substantially reduced mice blood glucose levels .
Metabolic Pathways
This compound is involved in various metabolic pathways. This includes interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes that involve various transporters or binding proteins
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d][1,3]dioxol-5-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide typically involves the following steps:
Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde under acidic conditions.
Synthesis of the Pyrazole Ring: The pyrazole ring is often synthesized via the reaction of hydrazine with 1,3-diketones or β-keto esters.
Coupling Reaction: The final step involves coupling the benzo[d][1,3]dioxole moiety with the pyrazole ring. This can be done using a variety of coupling agents such as carbodiimides or via palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(benzo[d][1,3]dioxol-5-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, which may reduce the carbonyl group to an alcohol.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, particularly at the aromatic ring or the pyrazole moiety, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogens (Cl₂, Br₂), alkylating agents (methyl iodide, ethyl bromide)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development, particularly in the treatment of cancer and infectious diseases.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
N-(benzo[d][1,3]dioxol-5-yl)-1H-pyrazole-5-carboxamide: Lacks the dimethyl groups on the pyrazole ring.
N-(benzo[d][1,3]dioxol-5-yl)-1,3-dimethyl-1H-pyrazole-3-carboxamide: The carboxamide group is positioned differently on the pyrazole ring.
N-(benzo[d][1,3]dioxol-5-yl)-1,3-dimethyl-1H-pyrazole-4-carboxamide: Another positional isomer with the carboxamide group at the 4-position.
Uniqueness
N-(benzo[d][1,3]dioxol-5-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide is unique due to its specific structural configuration, which can influence its reactivity and biological activity. The presence of the benzo[d][1,3]dioxole moiety and the specific positioning of the carboxamide group contribute to its distinct chemical and pharmacological properties.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2,5-dimethylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3/c1-8-5-10(16(2)15-8)13(17)14-9-3-4-11-12(6-9)19-7-18-11/h3-6H,7H2,1-2H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJSFPRZOLRJXJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)NC2=CC3=C(C=C2)OCO3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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